molecular formula C15H19ClO B8183342 1-Chloro-3-(cyclohexylmethoxy)-5-vinylbenzene

1-Chloro-3-(cyclohexylmethoxy)-5-vinylbenzene

Cat. No.: B8183342
M. Wt: 250.76 g/mol
InChI Key: FYNVKNOANFAXET-UHFFFAOYSA-N
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Description

1-Chloro-3-(cyclohexylmethoxy)-5-vinylbenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a cyclohexylmethoxy group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(cyclohexylmethoxy)-5-vinylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-chloro-3-hydroxy-5-vinylbenzene.

    Etherification: The hydroxy group is then etherified using cyclohexylmethanol in the presence of a suitable base, such as potassium carbonate, and a phase-transfer catalyst.

    Reaction Conditions: The reaction is carried out under reflux conditions in an inert solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(cyclohexylmethoxy)-5-vinylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The vinyl group can be oxidized to form epoxides or diols.

    Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: Catalysts like palladium on carbon under hydrogen gas.

Major Products:

    Substitution: Formation of 1-amino-3-(cyclohexylmethoxy)-5-vinylbenzene.

    Oxidation: Formation of 1-chloro-3-(cyclohexylmethoxy)-5-vinyl-1,2-epoxybenzene.

    Reduction: Formation of 1-chloro-3-(cyclohexylmethoxy)-5-ethylcyclohexane.

Scientific Research Applications

1-Chloro-3-(cyclohexylmethoxy)-5-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-Chloro-3-(cyclohexylmethoxy)-5-vinylbenzene exerts its effects involves:

    Molecular Targets: The compound can interact with nucleophilic sites on enzymes and receptors.

    Pathways Involved: It may participate in electrophilic aromatic substitution reactions, leading to the formation of covalent bonds with biological targets.

Comparison with Similar Compounds

  • 1-Chloro-3-(cyclohexylmethoxy)-2-methylbenzene
  • 1-Chloro-3-(cyclohexylmethoxy)-4-vinylbenzene
  • 1-Chloro-3-(cyclohexylmethoxy)-5-ethylbenzene

Uniqueness: 1-Chloro-3-(cyclohexylmethoxy)-5-vinylbenzene is unique due to the presence of both a vinyl group and a cyclohexylmethoxy group on the benzene ring

Properties

IUPAC Name

1-chloro-3-(cyclohexylmethoxy)-5-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO/c1-2-12-8-14(16)10-15(9-12)17-11-13-6-4-3-5-7-13/h2,8-10,13H,1,3-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNVKNOANFAXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)Cl)OCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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